molecular formula C9H19NS B6213716 2,2,7,7-tetramethyl-1,4-thiazepane CAS No. 2731010-07-2

2,2,7,7-tetramethyl-1,4-thiazepane

Cat. No.: B6213716
CAS No.: 2731010-07-2
M. Wt: 173.3
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Description

Chemical Profile 2,2,7,7-Tetramethyl-1,4-thiazepane is a synthetic organic compound with the molecular formula C 9 H 19 NS and a molecular weight of 173.32 g/mol . Its structure is defined by a seven-membered 1,4-thiazepane ring system incorporating both nitrogen and sulfur heteroatoms, with four methyl groups providing steric hindrance at the 2 and 7 positions . The CAS Number for this compound is 2731010-07-2 . Research Context and Potential Applications This compound belongs to a class of 1,4-thiazepines, which are of significant interest in medicinal and organic chemistry research. While direct studies on this specific tetramethyl derivative are limited, its core structure is closely related to biologically active molecules. Notably, 1,4-benzothiazepine derivatives have been extensively investigated as potential therapeutic agents for cardiovascular diseases . Some of these related compounds function as RyR2 stabilizers (e.g., Rycals), which can prevent pathological calcium leak in cardiac cells, and others show activity as SERCA2a activators, enhancing calcium reuptake . The distinctive tetramethyl substitution on the ring may influence the compound's conformation, solubility, and metabolic stability, making it a valuable intermediate or scaffold for exploring new structure-activity relationships. Researchers may utilize this compound in the synthesis of novel heterocyclic libraries, the development of pharmacological probes, or as a building block in material science. Usage Note This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2731010-07-2

Molecular Formula

C9H19NS

Molecular Weight

173.3

Purity

95

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The cyclization of amino-acetylenes represents a classical approach to synthesize 1,4-thiazepanes. This method involves the base-mediated intramolecular cyclization of 2-mercaptoethylamino-acetylenes, followed by hydrogenation to saturate the heterocyclic ring. The reaction proceeds via nucleophilic attack of the thiol group on the acetylene carbon, facilitated by a strong inorganic base such as potassium hydroxide.

For 2,2,7,7-tetramethyl-1,4-thiazepane, the precursor N-methyl-N-(2-mercaptoethyl)-4-amino-4-methyl-2-pentyne is cyclized in xylene at 130–150°C. The intermediate 2,3,4,5-tetrahydro-1,4-thiazepine is subsequently hydrogenated over palladium-on-carbon in ethanol under 40–50 psi H₂.

Synthetic Procedure and Optimization

Example 2 (Adapted from Patent US3391149A):

  • Cyclization Step:

    • A mixture of N-methyl-N-(2-mercaptoethyl)-4-amino-4-methyl-2-pentyne (12 g), xylene (200 mL), and powdered KOH (5 g) is refluxed for 8–12 hours.

    • The inorganic base is removed by filtration, and the filtrate is distilled under reduced pressure to isolate 2,3,4,5-tetrahydro-2,2,7,7-tetramethyl-1,4-thiazepine (boiling range: 72–75°C at 0.04 mm Hg).

  • Hydrogenation Step:

    • The unsaturated thiazepine is dissolved in ethanol (200 mL) and hydrogenated using 10% Pd/C (1 g) at 50 psi H₂ for 6 hours.

    • The catalyst is filtered, and the solvent is evaporated to yield 2,2,7,7-tetramethyl-1,4-thiazepane as a colorless liquid (yield: 78%).

Key Parameters:

  • Base Selection: KOH outperforms NaOH due to better solubility in xylene at reflux temperatures.

  • Hydrogenation Catalyst: Palladium-on-carbon ensures complete saturation without over-reduction.

One-Pot Conjugate Addition-Cyclization Strategy

Reaction Design and Substrate Scope

A modern approach employs α,β-unsaturated esters and 1,2-amino thiols in a tandem conjugate addition-cyclization sequence to form 1,4-thiazepanones, which are reduced to thiazepanes. This method is advantageous for introducing substituents at precise positions.

For the target compound, methyl 3-(2-methylpropanoyl)acrylate and 2-amino-2-methylpropane-1-thiol are reacted in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) and imidazole additives.

Optimized Protocol

Procedure (Adapted from PMC8324318):

  • Conjugate Addition:

    • Methyl 3-(2-methylpropanoyl)acrylate (10 mmol) and 2-amino-2-methylpropane-1-thiol (12 mmol) are stirred in acetonitrile (50 mL) at 25°C for 2 hours.

    • DBU (1.2 equiv) and imidazole (0.2 equiv) are added to promote acylation.

  • Cyclization:

    • The reaction is heated to 60°C for 4 hours, forming 3,3,6,6-tetramethyl-1,4-thiazepan-5-one (yield: 68%).

  • Reduction to Thiazepane:

    • The thiazepanone is treated with LiAlH₄ (4 equiv) in THF under reflux for 3 hours.

    • Quenching with aqueous NH₄Cl and extraction with dichloromethane yields 2,2,7,7-tetramethyl-1,4-thiazepane (yield: 85%, purity: >95% by GC-MS).

Optimization Insights:

  • Additives: Imidazole enhances acylation efficiency by acting as an acyl transfer catalyst.

  • Solvent: Acetonitrile improves reaction homogeneity compared to THF.

Comparative Analysis of Methods

Parameter Cyclization-Hydrogenation Conjugate Addition-Cyclization
Reaction Time 18–24 hours6–8 hours
Yield 70–78%68–85%
Catalyst Pd/C, KOHDBU, LiAlH₄
Key Advantage High substrate toleranceOne-pot simplicity
Drawback Multi-step purificationLimited to activated esters

Challenges in Methyl Group Installation

Installing four methyl groups at the 2, 2, 7, and 7 positions requires precise steric control:

  • Steric Hindrance: Bulky methyl groups slow cyclization kinetics, necessitating prolonged reaction times.

  • Byproduct Formation: Competing pathways, such as dimerization of amino thiols, are mitigated by using excess α,β-unsaturated esters.

Scalability and Industrial Feasibility

The cyclization-hydrogenation method is preferred for large-scale synthesis due to:

  • Cost-Effectiveness: Palladium catalysts are recyclable.

  • Solvent Recovery: Xylene and ethanol can be distilled and reused.

In contrast, the conjugate addition route offers faster cycle times but requires expensive DBU and LiAlH₄ .

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2,2,7,7-tetramethyl-1,4-thiazepane can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2,2,7,7-tetramethyl-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7,7-tetramethyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Thiazepane and Diazepane Derivatives

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
2,2,7,7-Tetramethyl-1,4-thiazepane 1,4-Thiazepane (S, N) 2,2,7,7-tetramethyl C₈H₁₇NS ~159.3 (calc.) Steric hindrance, lipophilic
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane 1,4-Thiazepane (S, N) 7-(2-chlorophenyl), 4-(styrylsulfonyl) C₁₉H₂₀ClNO₂S₂ 394.0 Aromatic, sulfonyl functionalization
1,4-Diazepane 1,4-Diazepane (N, N) Variable (e.g., chloro-acetyl, benzyl) C₅H₁₀N₂ 98.15 Dual nitrogen centers, versatile reactivity

Key Observations :

  • Steric Effects : The tetramethyl groups in 2,2,7,7-tetramethyl-1,4-thiazepane likely reduce ring puckering and enhance stability compared to unsubstituted thiazepanes or diazepanes. This contrasts with 1,4-diazepane derivatives, which often undergo ring-opening reactions under acidic conditions .
  • Reactivity: Sulfur in the 1,4-thiazepane core (vs. For example, sulfonyl-substituted thiazepanes like (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane exhibit enhanced electrophilic character .

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